molecular formula C7H9Cl2N5OS B2390108 1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea CAS No. 650615-65-9

1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea

Cat. No. B2390108
CAS RN: 650615-65-9
M. Wt: 282.14
InChI Key: GLUGJLLOZZSAFC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom.


Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea” are not available in the literature I have access to.

properties

IUPAC Name

1-[[2-(4,5-dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N5OS/c1-10-7(16)13-12-4(15)2-14-3-11-5(8)6(14)9/h3H,2H2,1H3,(H,12,15)(H2,10,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUGJLLOZZSAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea

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